Cas no 1396851-18-5 (2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine)

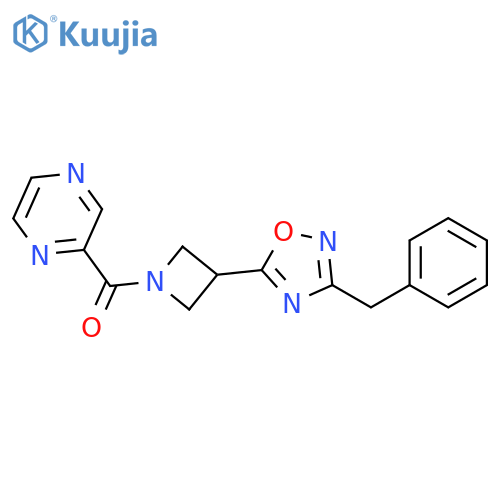

1396851-18-5 structure

商品名:2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine

2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine 化学的及び物理的性質

名前と識別子

-

- 2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine

- 1396851-18-5

- AKOS024529835

- (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyrazin-2-yl)methanone

- F6036-1779

- [3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-pyrazin-2-ylmethanone

- 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine

-

- インチ: 1S/C17H15N5O2/c23-17(14-9-18-6-7-19-14)22-10-13(11-22)16-20-15(21-24-16)8-12-4-2-1-3-5-12/h1-7,9,13H,8,10-11H2

- InChIKey: ZQBDHYGPQYUGBS-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CN(C(C3C=NC=CN=3)=O)C2)=NC(CC2C=CC=CC=2)=N1

計算された属性

- せいみつぶんしりょう: 321.12257474g/mol

- どういたいしつりょう: 321.12257474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 437

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 85Ų

2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6036-1779-3mg |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |

1396851-18-5 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6036-1779-2μmol |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |

1396851-18-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6036-1779-1mg |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |

1396851-18-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6036-1779-2mg |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |

1396851-18-5 | 2mg |

$59.0 | 2023-09-09 |

2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1396851-18-5 (2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine) 関連製品

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量